molecular formula C17H19F3N2O2 B5400368 3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole

3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole

Cat. No.: B5400368
M. Wt: 340.34 g/mol
InChI Key: RSQUQAUYACUVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole, also known as TMC-1, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. TMC-1 belongs to the class of indole-based compounds and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as PDE4 and GSK-3. Inhibition of these enzymes can lead to an increase in the levels of cyclic adenosine monophosphate (cAMP) and glycogen synthase kinase-3 beta (GSK-3β), respectively. These changes can affect various signaling pathways in the body, leading to the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has been shown to inhibit the replication of certain viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various biological assays. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in certain assays. This compound is also a relatively new compound, and more studies are needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for the study of 3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of its potential use in the treatment of various diseases. This compound has shown promise in the treatment of cancer, inflammation, and viral infections, and more research is needed to fully understand its potential applications. Additionally, the study of the mechanism of action of this compound can lead to the development of more effective drugs that target specific signaling pathways in the body.

Synthesis Methods

3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole has been synthesized using different methods, including the Pictet-Spengler reaction, Suzuki coupling, and Buchwald-Hartwig amination. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of tryptamine with a suitable aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction yields this compound as the final product.

Scientific Research Applications

3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole has shown potential in medicinal chemistry due to its various biological activities. Several studies have reported its anti-tumor, anti-inflammatory, and anti-viral properties. This compound has also been found to inhibit the activity of certain enzymes, including phosphodiesterase-4 (PDE4) and glycogen synthase kinase-3 (GSK-3). These enzymes have been implicated in various diseases, including cancer, inflammation, and Alzheimer's disease. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.

Properties

IUPAC Name

[2-(trifluoromethyl)morpholin-4-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c1-9-6-10(2)14-12(7-9)11(3)15(21-14)16(23)22-4-5-24-13(8-22)17(18,19)20/h6-7,13,21H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQUQAUYACUVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCOC(C3)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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